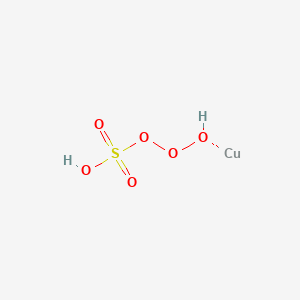
Acetochloro-A-fucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetochloro-A-fucose typically involves the acetylation of fucose followed by chlorination. The process begins with the protection of hydroxyl groups in fucose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of tri-O-acetylated fucose. The next step involves the chlorination of the acetylated fucose using thionyl chloride or another chlorinating agent to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Acetochloro-A-fucose undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form fucose and acetic acid.
Oxidation and Reduction: While less common, the acetyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like alcohols, amines, and thiols in the presence of a base such as triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution: Various fucose derivatives depending on the nucleophile used.
Hydrolysis: Fucose and acetic acid.
Oxidation/Reduction: Modified acetylated fucose derivatives.
Aplicaciones Científicas De Investigación
Acetochloro-A-fucose has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the role of fucose in cellular functions.
Medicine: Investigated for its potential in drug development, particularly in targeting glycan structures on cell surfaces.
Industry: Utilized in the production of fucosylated compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of Acetochloro-A-fucose involves its interaction with glycosyltransferases, enzymes that transfer sugar moieties to target molecules. The acetylated fucose can act as a substrate or inhibitor for these enzymes, affecting glycosylation pathways. This interaction can influence various biological processes, including cell signaling, immune response, and pathogen recognition .
Comparación Con Compuestos Similares
Similar Compounds
- Acetochloro-α-D-galactopyranosyl chloride
- Acetochloro-α-D-glucopyranosyl chloride
- Acetochloro-α-D-mannopyranosyl chloride
Uniqueness
Acetochloro-A-fucose is unique due to its specific acetylation pattern and the presence of the fucose moiety. This structure allows it to participate in unique glycosylation reactions and interact with specific glycosyltransferases, making it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H13ClO6 |
|---|---|
Peso molecular |
240.64 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R,6R)-2-acetyl-3,4,5-trihydroxy-6-methyloxan-2-yl] hypochlorite |
InChI |
InChI=1S/C8H13ClO6/c1-3-5(11)6(12)7(13)8(14-3,15-9)4(2)10/h3,5-7,11-13H,1-2H3/t3-,5+,6+,7-,8-/m1/s1 |
Clave InChI |
SFBTYYNXEGMIOS-YTLSDQODSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@](O1)(C(=O)C)OCl)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)(C(=O)C)OCl)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


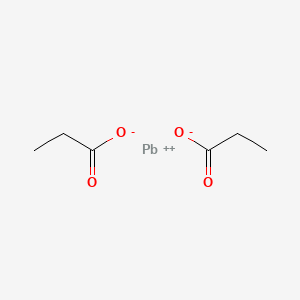
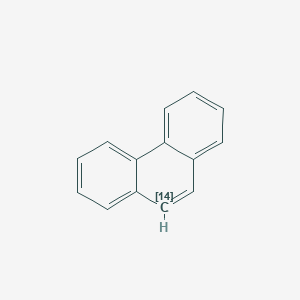
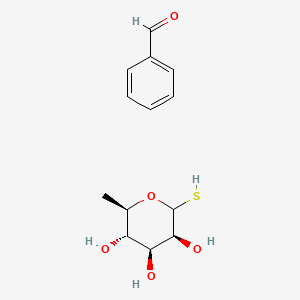
![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
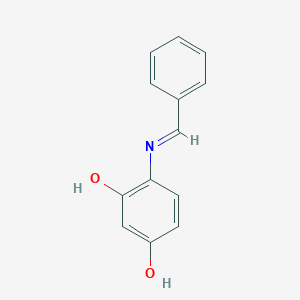

![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
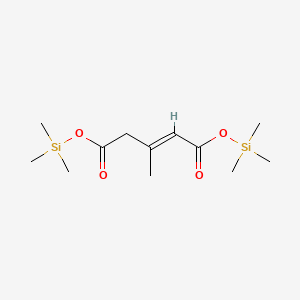


![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
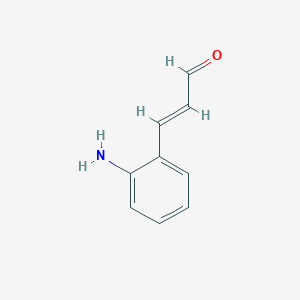
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
